molecular formula C15H10FNO2 B5637142 2-Benzyl-5-fluoroisoindole-1,3-dione

2-Benzyl-5-fluoroisoindole-1,3-dione

Cat. No.: B5637142
M. Wt: 255.24 g/mol
InChI Key: ANNHHMVJIAKWIT-UHFFFAOYSA-N
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Description

2-Benzyl-5-fluoroisoindole-1,3-dione is a fluorinated isoindole derivative characterized by a benzyl substituent at position 2 and a fluorine atom at position 4. Its core structure features a fused bicyclic aromatic system with two ketone groups at positions 1 and 3, making it a 1,3-dione scaffold.

Properties

IUPAC Name

2-benzyl-5-fluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-11-6-7-12-13(8-11)15(19)17(14(12)18)9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNHHMVJIAKWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-fluoroisoindole-1,3-dione typically involves the reaction of benzylamine with phthalic anhydride in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-fluoroisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Benzyl-5-fluoroisoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-fluoroisoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Indole/Isoindole Moieties

The fluorinated isoindole/indole scaffold is shared across several compounds in the evidence, though substituents and core modifications vary significantly:

Compound Name Core Structure Substituents Key Functional Groups
2-Benzyl-5-fluoroisoindole-1,3-dione Isoindole-1,3-dione 2-Benzyl, 5-Fluoro 1,3-Dione, Aromatic Fluorine
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide Indole 5-Fluoro, 2-Carboxamide Carboxamide, Benzophenone
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide Indole 5-Fluoro, 2-Carboxamide Methylbenzophenone
Piperazine-2,3-dione derivatives Piperazine-2,3-dione Varied 4-substituted benzyls 2,3-Dione, Alkyl/Aryl groups

Structural Insights :

  • The 1,3-dione system in this compound differs from the 2,3-dione in piperazine derivatives () and indolin-2,3-diones ().
  • Fluorine at position 5 (shared with indole carboxamides in ) enhances electronegativity and may improve metabolic stability compared to non-fluorinated analogs .
Physicochemical and Spectroscopic Comparisons

Data from fluorinated indole/isoindole derivatives and dione-containing compounds highlight trends in solubility, lipophilicity, and stability:

Compound Type Melting Point (°C) Rf Value (Eluent) ClogP* Key Spectral Features (IR/NMR)
This compound (hypothetical) N/A N/A ~3.5 (estimated) Expected C=O stretches ~1660 cm⁻¹ (IR)
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide 249–250 0.67 (CHCl3/MeOH) 4.2 NHCO stretch at 3298 cm⁻¹; δ 12.33 ppm (NH)
Piperazine-2,3-dione derivatives 180–220 (range) 0.45–0.70 (varies) 2.8–3.9 C=O stretches ~1670 cm⁻¹; δ 4.2 ppm (piperazine protons)

Key Observations :

  • Lipophilicity : The benzyl group in this compound likely increases ClogP compared to piperazine-2,3-diones (ClogP 2.8–3.9), aligning it with indole carboxamides (ClogP ~4.2) .
  • Solubility : Lower Rf values in piperazine diones (e.g., 0.45) vs. indole carboxamides (0.67–0.77) suggest higher polarity due to the piperazine core .

Critical Analysis :

  • Dione Position Matters: Indolin-2,3-diones exhibit σ2 receptor selectivity, whereas benzoxazolone analogs (σ1 affinity, Ki ~2.6 nM) show that minor structural changes (e.g., 1,3-dione vs. 2,3-dione) drastically alter target engagement . This suggests that this compound may prioritize interactions with σ1 or unrelated targets.

Q & A

Q. What are the recommended methods for synthesizing 2-Benzyl-5-fluoroisoindole-1,3-dione with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of 5-fluoroisoindole-1,3-dione with benzyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) can yield the target compound. Column chromatography (e.g., cyclohexane/ethyl acetate gradient) is critical for purification, as impurities from side reactions (e.g., over-alkylation) are common. Reaction monitoring via TLC and characterization by 1H^1H-/13C^{13}C-NMR ensures structural fidelity .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, as demonstrated for structurally analogous isoindole-diones (e.g., 2-Benzyl-5-methoxyisoindoline-1,3-dione) . Complementary techniques include high-resolution mass spectrometry (HRMS-TOF) for molecular weight verification and 19F^{19}F-NMR to confirm fluorine substitution patterns .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Use factorial design (e.g., 2k2^k factorial) to screen variables like temperature, solvent polarity, and catalyst loading. For instance, a study on isoindole-dione derivatives optimized reaction time and temperature using a central composite design, achieving >95% yield . Statistical software (e.g., JMP or Design-Expert) aids in analyzing interactions between variables and identifying robust conditions .

Q. What strategies address contradictions in bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from differences in assay protocols or impurity profiles. Standardize bioactivity assays (e.g., enzyme inhibition IC50_{50} or cell viability MTT) using positive controls (e.g., reference inhibitors). For purity-driven contradictions, employ orthogonal analytical methods: HPLC-DAD for chemical purity and LC-MS for detecting trace byproducts .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the fluorine and benzyl groups on reaction pathways. For example, studies on fluorinated benzodioxoles used Fukui indices to predict electrophilic/nucleophilic sites, guiding functionalization strategies . Molecular docking (e.g., AutoDock Vina) may further predict binding affinities for target proteins .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : Key challenges include exothermicity control and solvent recovery. Use process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR to track intermediate formation). Membrane separation technologies (e.g., nanofiltration) can improve solvent recycling efficiency, as applied in analogous fuel engineering systems .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze variable interactions in multi-step syntheses of isoindole-diones?

  • Methodological Answer : Multivariate regression or partial least squares (PLS) modeling can deconvolute the impact of variables (e.g., reagent stoichiometry, reaction time) on yield and purity. For example, a study on benzo[1,3]dioxole derivatives used PLS to correlate solvent polarity with reaction efficiency, achieving R2^2 > 0.9 .

Q. What protocols ensure reproducibility in crystallographic studies of fluorinated isoindole-diones?

  • Methodological Answer : Control crystal growth via slow evaporation in inert atmospheres (e.g., argon) to prevent solvate formation. For analogs like 2-Benzyl-5-methoxyisoindoline-1,3-dione, cooling rates of 0.5°C/min and seeding with pre-characterized crystals improved reproducibility .

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